

Structure-Activity Relationship Studies of Pyrimidine-Based Influenza Virus Inhibitors

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Compound of Interest					
Compound Name:	Influenza virus-IN-2				
Cat. No.:	B15143177	Get Quote			

An In-depth Technical Guide for Researchers and Drug Development Professionals

Note: The specific compound "Influenza virus-IN-2" was not identified in a broad search of scientific literature. Therefore, this guide provides a comprehensive analysis of a well-characterized class of pyrimidine-based influenza virus inhibitors, 2-amino-4-(ω -hydroxyalkylamino)pyrimidine derivatives, to serve as a representative model for structure-activity relationship (SAR) studies in this domain.

Executive Summary

Influenza remains a significant global health threat, necessitating the continued development of novel antiviral therapeutics. Pyrimidine derivatives have emerged as a promising class of compounds with potent anti-influenza activity. This technical guide provides a detailed examination of the structure-activity relationships of a series of 2-amino-4-(ω -hydroxyalkylamino)pyrimidine analogs. Through the systematic analysis of quantitative antiviral data, this document elucidates the key structural motifs that govern the inhibitory efficacy of these compounds against influenza A and B viruses. Detailed experimental protocols for the primary biological assay and visualizations of the experimental workflow and SAR are provided to aid researchers in the field of antiviral drug discovery.

Structural-Activity Relationship (SAR) Data

The antiviral efficacy of the 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives was primarily evaluated based on their 50% effective concentration for inhibition of plaque formation



(EC50) in Madin-Darby canine kidney (MDCK) cells. The following tables summarize the quantitative data, highlighting the impact of substitutions on the pyrimidine core and the aminoalkyl side chain.

Effect of Substitutions at the 5- and 6-Positions of the Pyrimidine Ring

The nature of the substituents at the 5- and 6-positions of the pyrimidine ring significantly influences antiviral activity. A general trend observed is that the antiviral efficacy follows the order of an amino group being more effective than a hydroxyiminomethyl group, which is in turn more effective than a halogen at the 5-position. Furthermore, a chlorine or methoxy group at the 6-position is generally more favorable than hydrogen.[1]

Compound ID	R5- Substituent	R6- Substituent	Side Chain	EC50 (μM) vs. Influenza A	EC50 (μM) vs. Influenza B
Reference 1	-H	-H	-CH2CH2OH	>100	>100
Derivative A	-NH2	-Cl	-CH2CH2OH	10 - 20	10 - 20
Derivative B	-CH=NOH	-Cl	-CH2CH2OH	20 - 50	20 - 50
Derivative C	-Br	-Cl	-CH2CH2OH	50 - 100	50 - 100
Derivative D	-NH2	-OCH3	-CH2CH2OH	10 - 20	10 - 20

Note: The EC50 values are presented as ranges based on the data available in the cited literature.

Effect of Modifications to the Aminoalkyl Side Chain

The introduction of cyclic moieties at the beta-position of the aminoalkyl side chain was found to dramatically improve antiviral potency. Specifically, cyclobutyl and cyclopentyl groups resulted in compounds with significantly lower EC50 values, in the range of 0.01-0.1 μ M for both influenza A and B viruses.[1] The substitution on these cyclic groups further modulates the activity.



Compound ID	Pyrimidine Core	Side Chain Modification	EC50 (μM) vs. Influenza A	EC50 (μM) vs. Influenza B
Derivative E	2-amino-6-chloro	-NH- CH(CH2OH)- Cyclobutyl	0.1 - 1.0	0.1 - 1.0
Derivative F	2-amino-6-chloro	-NH- CH(CH2OH)- Cyclopentyl	0.1 - 1.0	0.1 - 1.0
Derivative G	2-amino-6-chloro	-NH- CH(CH2OH)-3'- Phenylalkyl- Cyclobutyl	0.01 - 0.1	0.01 - 0.1

Note: The EC50 values are presented as ranges based on the data available in the cited literature.

Experimental Protocols

The primary method for determining the antiviral activity of the pyrimidine derivatives discussed is the plaque reduction assay. This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Plaque Reduction Assay

Objective: To determine the concentration of a test compound that inhibits the formation of virus-induced plaques by 50% (EC50).

Materials:

- Madin-Darby canine kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)



- Trypsin-EDTA
- Influenza virus stock (e.g., A/PR/8/34 H1N1, B/Lee/40)
- Test compounds (dissolved in DMSO)
- Overlay medium (e.g., DMEM with 0.5% agarose or Avicel)
- Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

- Cell Seeding: MDCK cells are seeded into 6-well or 12-well plates at a density that will result
 in a confluent monolayer on the day of infection. The cells are grown in DMEM
 supplemented with 10% FBS and incubated at 37°C in a 5% CO2 incubator.
- Virus Dilution: On the day of the experiment, the influenza virus stock is serially diluted in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
- Compound Preparation: The test compounds are serially diluted in serum-free DMEM to various concentrations.
- Infection: The growth medium is removed from the confluent MDCK cell monolayers, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with the diluted virus. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
- Compound Treatment: After the adsorption period, the virus inoculum is removed, and the
 cell monolayers are washed with PBS. The overlay medium containing the different
 concentrations of the test compound is then added to each well. A virus control (no
 compound) and a cell control (no virus, no compound) are included.
- Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed in the virus control wells.
- Plaque Visualization: The overlay medium is carefully removed, and the cell monolayers are fixed with 10% formalin. After fixation, the cells are stained with crystal violet solution. The

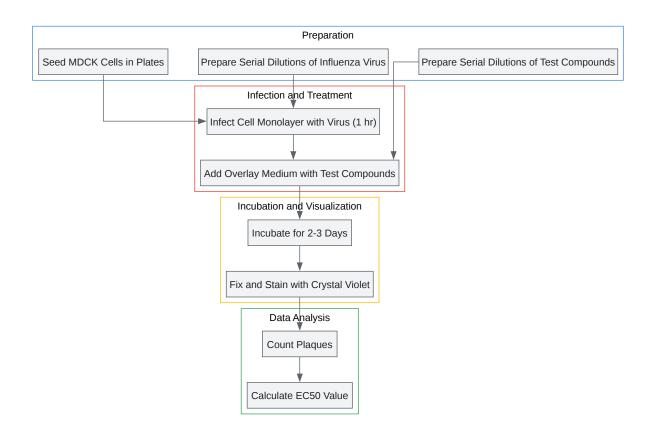


stain is then washed off, and the plates are air-dried.

 Data Analysis: The plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in each well is counted. The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations Experimental Workflow for Plaque Reduction Assay





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Caption: Workflow of the plaque reduction assay for determining antiviral efficacy.



Structure-Activity Relationship (SAR) Summary for Pyrimidine Derivativesdot

```
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fontcolor="#FFFFF", pos="0,-6!"];
// Relationships core -> r5; core -> r6; core -> side chain;
r5 -> nh2 [label="Best"]; r5 -> chnoh [label="Good"]; r5 -> halogen [label="Fair"];
r6 -> cl ome [label="Better"]; r6 -> h [label="Worse"];
side chain -> cyclic [label="Greatly Increases Potency"]; cyclic -> phenylalkyl [label="Further
Increases Potency"]; side chain -> linear [label="Lower Potency"]; }
```



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References

- 1. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
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